Patulin

Immunotoxicity Mycotoxin potency Porcine lymphocyte assay

Procure Patulin (≥98%) for superior assay sensitivity: 15-30× lower IC₅₀ than citrinin/penicillic acid reduces solvent artifacts in immunotoxicity screening. Ideal DNA damage control at 2 µg/mL vs 200 µg/mL for ochratoxin A. Reference-grade standard for validating thermal detoxification (Ea=61.74 kJ/mol) and reliable oomycete antifungal screening (MIC=10 µg/mL).

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 149-29-1
Cat. No. B190374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePatulin
CAS149-29-1
SynonymsPatulin
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1C=C2C(=CC(=O)O2)C(O1)O
InChIInChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2
InChIKeyZRWPUFFVAOMMNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate
Soluble in common organic solvents;  insoluble in petroleum ether
Soluble in wate

Patulin (CAS 149-29-1) – Mycotoxin Reference Standard for Food Safety and Toxicology Research


Patulin (PAT, CAS 149-29-1) is a polyketide-derived mycotoxin and unsaturated heterocyclic lactone produced primarily by Penicillium expansum, Aspergillus, and Byssochlamys species, commonly associated with apple and fruit spoilage [1]. It functions as a potent cytotoxic agent, DNA synthesis inhibitor, and quorum-sensing inhibitory (QSI) compound, making it a critical reference material for food safety monitoring, toxicological mechanism studies, and natural product-based antimicrobial research [2]. Its low molecular weight (154.12 g/mol), high solubility in acidic aqueous and organic solvents, and distinct toxicological profile relative to other Penicillium-derived mycotoxins necessitate its procurement as a discrete analytical standard rather than substitution with structurally or functionally related compounds [3].

Critical Differentiation of Patulin from Other Penicillium-Derived Mycotoxins


Mycotoxin procurement for research or industrial quality control cannot rely on generic substitution due to pronounced quantitative disparities in cytotoxicity, genotoxicity, and stability across structurally related Penicillium secondary metabolites [1]. Direct comparative studies reveal that patulin exhibits approximately 15-fold lower IC50 than citrinin in porcine lymphocyte proliferation assays and over 30-fold greater colony formation inhibition than citrinin in CHO cell models, underscoring that in-class compounds like citrinin, penicillic acid, and ochratoxin A possess distinct potency hierarchies and mechanisms of action [2][3]. Furthermore, patulin demonstrates uniquely negative genotoxicity in mammalian micronucleus tests compared to the marked mutagenicity of penicillic acid, a critical distinction for researchers evaluating toxicological risk profiles [4]. Analytical method validation further confirms that patulin requires compound-specific chromatographic optimization distinct from co-occurring mycotoxins such as ochratoxin A, precluding interchangeable use in multi-analyte detection workflows [5].

Comparative Quantitative Evidence for Patulin Differentiation in Cytotoxicity, Genotoxicity, Stability, and Antimicrobial Activity


Cytotoxic Potency Hierarchy: Patulin vs. Ochratoxin A, Citrinin, and Penicillic Acid in Porcine Lymphocyte Proliferation

Patulin (PAT) and ochratoxin A (OTA) were identified as the most potent inhibitors among six Penicillium mycotoxins tested in a mitogen-induced porcine lymphocyte proliferation assay. PAT exhibited an IC50 of 1.2 µmol/L (0.18 mg/L), compared to OTA at 1.3 µmol/L (0.52 mg/L), citrinin (CIT) at approximately 36 µmol/L (estimated from 30-fold difference), and penicillic acid (PIA) at approximately 18 µmol/L (estimated from 15-fold difference) [1]. This quantitative hierarchy establishes PAT as 15-30 times more potent than CIT and PIA on a molar basis.

Immunotoxicity Mycotoxin potency Porcine lymphocyte assay

Colony Formation Inhibition: Patulin Demonstrates >440-Fold Greater Cytotoxicity than Citrinin in CHO Cells

In a comparative cytotoxicity study using Chinese hamster ovary (CHO) cells, patulin inhibited 50% of colony formation at a concentration of 0.07 µg/mL, whereas citrinin required 31 µg/mL to achieve the same effect—a 443-fold difference in potency [1]. Ochratoxin A exhibited similar low potency (33 µg/mL), while aflatoxin B1 was intermediate (10 µg/mL). In AWRF rat liver cells, patulin remained the most potent at 0.011 µg/mL, compared to 6.7 µg/mL for citrinin and 6.4 µg/mL for ochratoxin A, representing a >580-fold differential.

Cytotoxicity CHO cell line Clonogenic assay

DNA Damage and Synthesis Inhibition: Patulin Induces DNA Breaks at 2 µg/mL While Citrinin and Ochratoxin A Require 200 µg/mL

Patulin induced statistically significant DNA single-strand breaks in both CHO and AWRF cells at concentrations ≥2 µg/mL. In contrast, citrinin and ochratoxin A produced detectable DNA breaks only at a very high concentration of 200 µg/mL in CHO cells and showed no statistically significant breaks in AWRF cells [1]. Additionally, patulin strongly inhibited DNA synthesis at concentrations >4 µg/mL in both cell lines, whereas ochratoxin A and citrinin elicited only mild inhibition (up to 20%) at concentrations >50 µg/mL.

Genotoxicity DNA single-strand breaks DNA synthesis inhibition

Genotoxicity Profile Differentiation: Patulin Negative in Micronucleus Test vs. Marked Mutagenicity of Penicillic Acid

In a comparative genotoxicity assessment using the mouse micronucleus test at low doses approximating 0.1 LD50, patulin was not mutagenic at any tested concentration, whereas penicillic acid was markedly mutagenic, and ochratoxin A was mutagenic only at the highest doses [1]. In the Ames test (Salmonella typhimurium TA98 and TA100), all three compounds—patulin, penicillic acid, and ochratoxin A—were negative with and without metabolic activation. This divergent clastogenicity profile indicates that despite structural similarity (both are α,β-unsaturated lactones), patulin and penicillic acid exhibit fundamentally different in vivo genotoxic potentials.

Mutagenicity Micronucleus assay Genetic toxicology

Thermal Degradation Kinetics: Cysteine Accelerates Patulin Degradation by Reducing Activation Energy from 61.74 to 43.89 kJ/mol

In highly acidic conditions (pH 3.5 phosphoric-citric acid buffer), patulin degradation follows first-order kinetics with rate constants (kT) ranging from 0.0012-0.1614 µg/L·min without cysteine, increasing to 0.0036-0.3200 µg/L·min in the presence of 30 µmol/L cysteine [1]. The activation energy (Ea) for patulin degradation decreased from 61.74 kJ/mol to 43.89 kJ/mol upon cysteine addition, representing a 29% reduction in the energy barrier. Temperature exerted a significant effect (p < 0.01), with degradation efficiency improving at temperatures from 90°C to 150°C.

Thermal stability Degradation kinetics Food processing

Antimicrobial Activity: Patulin (MIC 10 µg/mL) Matches Plumbagin Potency in Oomycete Inhibition

Among four α,β-unsaturated lactones (patulin, penicillic acid, parasorbic acid, tulipalin) and the naphthoquinone plumbagin tested against Chytridiomycetes and Oomycetes, patulin and plumbagin were the most effective antifungal agents, both exhibiting a minimal inhibitory concentration (MIC) of 10 µg/mL and 5 µg/mL, respectively, with no observed variation in sensitivity among the fungal isolates tested [1]. In contrast, parasorbic acid showed MIC variability ranging from <1 µg/mL to 500 µg/mL depending on the isolate, indicating inconsistent antifungal efficacy. Penicillic acid and tulipalin demonstrated intermediate and less predictable activity profiles.

Antimicrobial Oomycete Natural product fungicide

Priority Application Scenarios for Patulin Procurement Based on Quantitative Differentiation Evidence


Mycotoxin Potency Calibration and Positive Control Preparation for Immunotoxicity Studies

Procure patulin for use as a high-potency reference standard (IC50 = 1.2 µmol/L) in lymphocyte proliferation assays when calibrating assay sensitivity or validating new immunotoxicity screening platforms. The 15-30× potency advantage over citrinin and penicillic acid enables lower required stock concentrations, reducing solvent carryover and minimizing vehicle cytotoxicity artifacts [1]. This scenario is particularly relevant for laboratories conducting comparative mycotoxin risk assessment or developing in vitro alternatives to animal testing for food contaminant immunotoxicity screening.

Positive Control Selection for High-Sensitivity DNA Damage and Genotoxicity Screening Panels

Select patulin as a positive control for DNA single-strand break assays (alkaline elution, comet assay) requiring detectable damage at low micromolar concentrations (≥2 µg/mL). The 100-fold lower effective concentration compared to citrinin or ochratoxin A (which require 200 µg/mL) prevents solvent toxicity confounding and reduces compound consumption [2]. Additionally, patulin's negative micronucleus test result enables its use as a non-clastogenic comparator when evaluating the genotoxic potential of structurally related α,β-unsaturated lactones such as penicillic acid [3].

Food Processing Optimization: Patulin Detoxification Kinetics Benchmarking

Utilize patulin analytical standards to validate and optimize thermal or chemical detoxification processes in fruit juice manufacturing. The established degradation kinetics parameters—activation energy (Ea) of 61.74 kJ/mol without cysteine, reduced to 43.89 kJ/mol with cysteine addition—provide quantitative benchmarks for evaluating novel detoxification agents or process modifications [4]. This scenario supports industrial quality control laboratories and food safety research institutions developing mitigation strategies for patulin contamination in apple-based products.

Oomycete Antifungal Screening: Consistent Positive Control for Natural Product Discovery

Employ patulin as a reproducible positive control (MIC = 10 µg/mL) in antifungal screening assays against Pythium, Phytophthora, and other Mastigomycotina species. Unlike parasorbic acid, which exhibits isolate-dependent MIC variability ranging from <1 to 500 µg/mL, patulin provides consistent inhibition across all tested isolates, ensuring reliable assay validation and inter-laboratory reproducibility [5]. This application is essential for agrochemical discovery programs screening natural product libraries for novel oomycete control agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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